(1E)-1-(9H-fluoren-2-yl)ethanone oxime

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

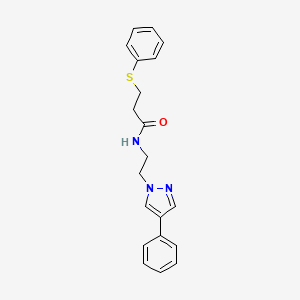

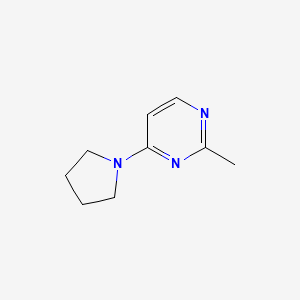

“(1E)-1-(9H-fluoren-2-yl)ethanone oxime” is a chemical compound with the molecular formula C15 H13 N O . It has a molecular weight of 223.27 . This compound can be purchased from various chemical suppliers .

Molecular Structure Analysis

The molecular structure of “(1E)-1-(9H-fluoren-2-yl)ethanone oxime” is represented by the SMILES notation:C\C(c1ccc2c(Cc3ccccc23)c1)=N/O . This notation provides a way to represent the structure of the molecule in a linear string of text.

Applications De Recherche Scientifique

Multicomponent Domino Reactions for Fluorophore Synthesis

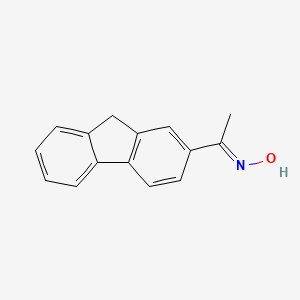

A study by Hussein, El Guesmi, and Ahmed (2019) developed a protocol for synthesizing poly-functionalized nicotinonitriles with pyrene and/or fluorene moieties. This method employs a domino four-component condensation reaction, showcasing the potential of (1E)-1-(9H-fluoren-2-yl)ethanone oxime derivatives in creating environmentally sensitive fluorophores for materials science applications. The synthesized compounds exhibit strong blue-green fluorescence, suggesting their applicability in various areas, including sensor and display technologies (Hussein et al., 2019).

Photocatalytic Applications

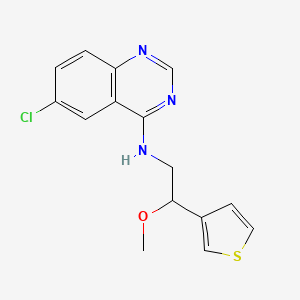

Research by Zhang, Schilling, Riemer, Das (2020) highlights the use of 9-fluorenone, closely related to the chemical structure of interest, as an effective and non-toxic photocatalyst for the oxidation of non-activated alcohols under blue LED irradiation. This demonstrates the utility of fluorene derivatives in photocatalytic applications, providing a sustainable approach for the oxidation of organic compounds using air or oxygen as the oxidant (Zhang et al., 2020).

Synthesis of 3-Aryl-4-Halogeno-1,2,5-Thiadiazoles

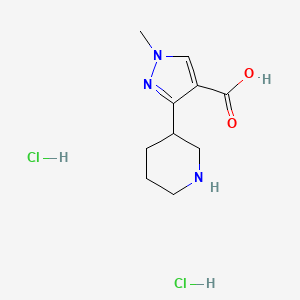

Yoon, Cho, and Kim (1998) described the synthesis of 3-aryl-4-halogeno-1,2,5-thiadiazoles from 1-aryl-2,2-dihalogenoethanone oximes, showcasing the compound's versatility in organic synthesis. The process involves the reaction with tetrasulfur tetranitride, indicating the potential of (1E)-1-(9H-fluoren-2-yl)ethanone oxime derivatives in synthesizing heterocyclic compounds with potential applications in materials science and pharmaceutical chemistry (Yoon et al., 1998).

Supramolecular Chemistry and Crystallography

A study by Cai, Xu, Chai, Li (2020) on 1-(4-((Benzo)dioxol-5-ylmethyleneamino)phenyl)ethanone oxime, a derivative related to the chemical structure of interest, utilized X-ray crystallography and DFT calculations to explore its supramolecular interactions. This research underscores the role of fluorene derivatives in developing complex molecular architectures, which could have implications in the design of novel materials and molecular devices (Cai et al., 2020).

Safety and Hazards

Propriétés

IUPAC Name |

(NE)-N-[1-(9H-fluoren-2-yl)ethylidene]hydroxylamine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13NO/c1-10(16-17)11-6-7-15-13(8-11)9-12-4-2-3-5-14(12)15/h2-8,17H,9H2,1H3/b16-10+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

APZPUDOAVIELNU-MHWRWJLKSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=NO)C1=CC2=C(C=C1)C3=CC=CC=C3C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C/C(=N\O)/C1=CC2=C(C=C1)C3=CC=CC=C3C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H13NO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

223.27 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(1E)-1-(9H-fluoren-2-yl)ethanone oxime | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-(2,4-dichlorophenyl)-N-(2-methoxyphenyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide](/img/structure/B2969184.png)

![N-(1H-benzo[d]imidazol-2-yl)-2-((3-oxo-2,3-dihydro-1H-inden-5-yl)oxy)acetamide](/img/structure/B2969188.png)

![2-[[3-(Pyrimidin-2-yloxymethyl)piperidin-1-yl]methyl]-5-(trifluoromethyl)-1,3,4-oxadiazole](/img/structure/B2969191.png)

![8-(3,4-Dimethoxybenzoyl)-6-[(3-methylphenyl)methyl]-2,3-dihydro-[1,4]dioxino[2,3-g]quinolin-9-one](/img/structure/B2969195.png)

![7-[(2-phenylethyl)amino]-2-(2-thienyl)-6,7-dihydropyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B2969200.png)

![2-{[3-(2-methylpropyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(4H-1,2,4-triazol-3-yl)acetamide](/img/structure/B2969202.png)

![N-[2-[2-[(3,4-dichlorophenyl)carbamothioyl]hydrazinyl]-2-oxoethyl]-4-pyrrolidin-1-ylsulfonylbenzamide](/img/structure/B2969203.png)